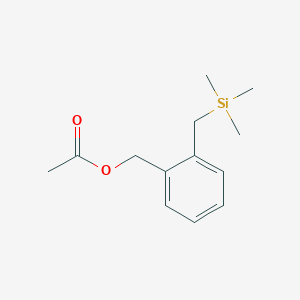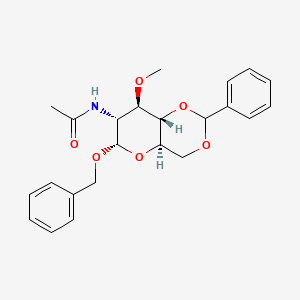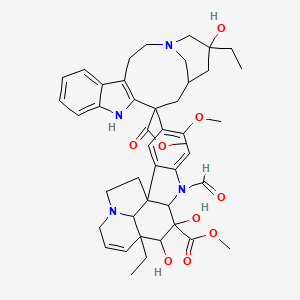
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves multicomponent reactions, demonstrating the compound's versatility in organic synthesis. One method involves the regioselective synthesis via a multicomponent reaction utilizing isatin and L-proline as starting materials (M. Sapnakumari et al., 2014). Another approach uses N-heterocyclic carbene-catalyzed annulation of indolin-2-imines with bromoenals to produce dihydropyridinone-fused indoles, which can be further transformed into α-carbolines (Liang Yi et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one derivatives has been characterized using techniques like IR spectroscopy, confirming the unique structural features essential for their biological and chemical activities. For example, the synthesis and crystal structure analysis of a related compound, 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one, was performed using X-ray crystallography, revealing intermolecular hydrogen bonds and weak π-π interactions that contribute to its stability (Benhua Zhou et al., 2015).
Chemical Reactions and Properties
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates. For instance, tandem reactions involving 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles under transition-metal-free conditions (Jie Liu et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of derivatives of 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one, significantly influence their applicability in synthesis and pharmaceutical formulations. For example, the crystal structure of 1,3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one provides insight into its solid-state properties and potential interactions in pharmaceutical compounds (Benhua Zhou et al., 2015).
Wirkmechanismus
- The compound’s primary target is chymotrypsin-like elastase family member 1 (CELA1) . This enzyme plays a role in protein degradation and tissue remodeling in humans .
Target of Action
Mode of Action
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one involves the reaction of 2-bromoethylamine with 1,3-dihydro-2H-indol-2-one in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-bromoethylamine", "1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Dissolve 1,3-dihydro-2H-indol-2-one in a suitable solvent such as ethanol or methanol.", "Add 2-bromoethylamine to the solution and stir for several hours at room temperature.", "Add a suitable catalyst such as triethylamine or potassium carbonate to the reaction mixture and stir for several more hours.", "Filter the reaction mixture to remove any solid impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one." ] } | |
CAS-Nummer |
120427-96-5 |
Produktname |
4-(2-Bromoethyl)-1,3-dihydro-2H-indolin-2-one |
Molekularformel |
C₁₀H₁₀BrNO |
Molekulargewicht |
240.1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



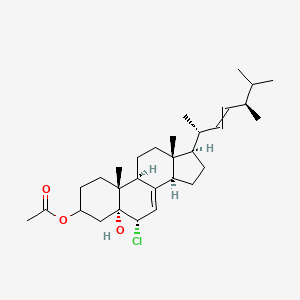
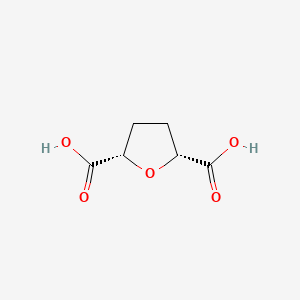
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
